(9Z,12Z,15Z)-octadeca-9,12,15-trienal

Descripción general

Descripción

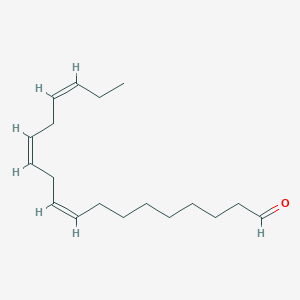

(9Z,12Z,15Z)-octadeca-9,12,15-trienal is a polyunsaturated fatty aldehyde. It is characterized by the presence of three conjugated double bonds in the cis configuration, which gives it unique chemical properties. This compound is often found in various natural sources and has significant applications in different fields of science and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z,15Z)-octadeca-9,12,15-trienal typically involves the use of linolenic acid as a starting material. One common method includes the oxidation of linolenic acid to produce the corresponding aldehyde. This can be achieved using reagents such as potassium permanganate or ozone under controlled conditions .

Industrial Production Methods

On an industrial scale, this compound can be produced through the extraction and subsequent chemical modification of vegetable oils rich in linolenic acid, such as flaxseed oil. The extraction process is followed by selective oxidation to convert the fatty acid into the desired aldehyde .

Análisis De Reacciones Químicas

Types of Reactions

(9Z,12Z,15Z)-octadeca-9,12,15-trienal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The double bonds can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., bromine), hydrogen gas with a catalyst.

Major Products

Oxidation: Octadecatrienoic acid.

Reduction: Octadecatrienol.

Substitution: Halogenated derivatives of octadecatrienal.

Aplicaciones Científicas De Investigación

Nutritional Applications

Dietary Supplement : ALA is recognized for its health benefits and is commonly used as a dietary supplement. It contributes to cardiovascular health by reducing inflammation and improving lipid profiles.

Functional Foods : Foods enriched with ALA are marketed for their heart health benefits. Examples include fortified oils and spreads that promote omega-3 intake.

Pharmaceutical Uses

Anti-inflammatory Properties : Research indicates that ALA exhibits anti-inflammatory effects, making it beneficial in managing conditions like arthritis and cardiovascular diseases. Clinical studies have shown that supplementation can reduce markers of inflammation in the body .

Neuroprotective Effects : ALA has been studied for its potential neuroprotective properties. It may help in preventing neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .

Cosmetic Industry

Skin Health : Due to its moisturizing properties and ability to improve skin barrier function, ALA is incorporated into various skincare products. Its antioxidant properties also contribute to skin protection against environmental damage .

Hair Care Products : ALA is used in formulations aimed at improving hair health by enhancing moisture retention and scalp condition.

Industrial Applications

Biodiesel Production : ALA can be converted into biodiesel through transesterification processes. Its high unsaturation level makes it suitable for producing biodiesel with favorable properties .

Lubricants and Coatings : The compound's properties allow it to be utilized in bio-lubricants and coatings that require biodegradable materials with low toxicity.

Case Studies

Mecanismo De Acción

The biological effects of (9Z,12Z,15Z)-octadeca-9,12,15-trienal are primarily mediated through its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The compound’s ability to integrate into cell membranes affects membrane fluidity and function, influencing various cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid: A closely related fatty acid with similar chemical properties.

(3Z,6Z,9Z)-3,6,9-octadecatriene: Another polyunsaturated hydrocarbon with distinct biological functions

Uniqueness

(9Z,12Z,15Z)-octadeca-9,12,15-trienal is unique due to its aldehyde functional group, which imparts different reactivity compared to its acid and hydrocarbon counterparts. This makes it particularly valuable in synthetic chemistry and industrial applications .

Actividad Biológica

(9Z,12Z,15Z)-Octadeca-9,12,15-trienal, commonly known as alpha-linolenic acid (ALA) , is a polyunsaturated fatty acid belonging to the omega-3 family. This compound plays a significant role in human health and nutrition due to its various biological activities.

- Molecular Formula : C₁₈H₃₀O₂

- Molecular Weight : 278.43 g/mol

- CAS Number : 463-40-1

- Synonyms : Alpha-linolenic acid, 9-cis,12-cis,15-cis-octadecatrienoic acid

Sources of Alpha-Linolenic Acid

ALA is predominantly found in:

- Flaxseeds

- Chia seeds

- Walnuts

- Canola oil

- Soybeans

Cardiovascular Health

Alpha-linolenic acid is known for its cardioprotective effects. Research indicates that ALA can:

- Lower blood pressure : ALA consumption has been linked to reduced systolic and diastolic blood pressure levels.

- Reduce blood lipid levels : It helps lower triglycerides and LDL cholesterol while increasing HDL cholesterol levels .

Anti-inflammatory Effects

ALA exhibits anti-inflammatory properties by:

- Inhibiting the production of pro-inflammatory cytokines.

- Modulating inflammatory pathways involved in chronic diseases such as arthritis and cardiovascular diseases .

Neurological Benefits

Studies suggest that ALA may enhance cognitive function and protect against neurodegenerative diseases. Its neuroprotective effects include:

- Improvement in memory and learning : ALA supplementation has shown potential in enhancing cognitive abilities .

- Protection against oxidative stress : ALA exhibits antioxidant properties that may help protect brain cells from damage.

Metabolic Effects

Alpha-linolenic acid is involved in various metabolic processes:

- Weight management : Some studies indicate that ALA may assist in weight loss and fat reduction by enhancing metabolic rates .

- Blood sugar regulation : ALA has been associated with improved insulin sensitivity and glycemic control .

Case Study 1: Cardiovascular Health

A study conducted on individuals with high cardiovascular risk showed that supplementation with ALA led to significant reductions in cardiovascular events. Participants consuming higher amounts of ALA had a 30% lower risk of heart attack compared to those with lower intake levels .

Case Study 2: Cognitive Function

In a randomized controlled trial involving older adults, participants who received ALA supplements exhibited improved cognitive scores over six months compared to the placebo group. This suggests a potential role for ALA in preventing age-related cognitive decline .

Summary of Biological Activities

| Biological Activity | Mechanism/Effect |

|---|---|

| Cardiovascular Protection | Lowers blood pressure; reduces triglycerides and LDL cholesterol levels |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; modulates inflammatory pathways |

| Neurological Benefits | Enhances cognitive function; protects against oxidative stress |

| Metabolic Effects | Assists in weight management; improves insulin sensitivity |

Propiedades

IUPAC Name |

(9Z,12Z,15Z)-octadeca-9,12,15-trienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,18H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCMDDWTBVMRTP-PDBXOOCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.